3-Chlorobisphenol A
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Overview
Description
3-Chlorobisphenol A: is a chlorinated derivative of bisphenol A, a compound widely used in the production of polycarbonate plastics and epoxy resins It is characterized by the presence of a chlorine atom substituted at the third position of the bisphenol A molecule
Mechanism of Action
Target of Action
The primary target of 3-Chlorobisphenol A is the estrogen receptors . These receptors play a crucial role in various biological processes, particularly those related to hormone regulation .
Mode of Action
This compound interacts with its targets by altering the activity of estrogen receptors . This interaction can lead to changes in the normal function of these receptors . In experimental applications, this compound is studied for its ability to interfere with endocrine function .
Biochemical Pathways
This compound affects the hormonal signaling pathways . By binding to estrogen receptors, it disrupts the normal signaling pathways, potentially interfering with gene expression related to hormone regulation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of normal hormonal signaling . This disruption can have potential impacts on cellular and molecular processes, particularly those related to endocrine function .
Action Environment
This compound is a byproduct of the production of polycarbonate plastics and is also used as an intermediate in the manufacture of other chemicals . It can be found in wastewater, which has led to it being studied for use in wastewater treatment . The environment in which this compound is present can influence its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
3-Chlorobisphenol A is known to interact with hormone receptors, particularly estrogen receptors, affecting their normal function . The compound can bind to these receptors, leading to the disruption of normal hormonal signaling pathways .
Cellular Effects
In experimental applications, this compound is studied for its ability to interfere with endocrine function and its potential impact on cellular and molecular processes . For instance, Chlorobisphenol A activated kisspeptin/GPR54-GnRH neuroendocrine signals through ERα and GPER pathway in neuronal GT1-7 cells .
Molecular Mechanism
The molecular mechanism of this compound involves altering the activity of estrogen receptors, which can have implications for various biological processes . In experimental applications, this compound is studied for its ability to interfere with endocrine function and its potential impact on cellular and molecular processes .
Temporal Effects in Laboratory Settings
It is known that the compound can interfere with gene expression related to hormone regulation, potentially over time .
Dosage Effects in Animal Models
Animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy .
Metabolic Pathways
Intermediates of glycolysis, Krebs cycle, β oxidation of long chain fatty acids, pentose phosphate pathway, nucleoside metabolism, branched chain amino acid metabolism, aromatic amino acids metabolism, sulfur-containing amino acids metabolism were significantly changed after Bisphenol A exposure . This suggests that this compound, a derivative of Bisphenol A, may have similar effects.
Transport and Distribution
It is known that the compound can bind to estrogen receptors, which could influence its distribution within cells .
Subcellular Localization
It is known to interact with hormone receptors, which are typically located in the cell membrane, cytoplasm, and nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chlorobisphenol A is typically synthesized through the chlorination of bisphenol A. The reaction involves the introduction of chlorine atoms into the bisphenol A molecule under controlled conditions. One common method involves the use of thionyl chloride as a chlorinating agent in the presence of oxygen. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the chlorination of bisphenol A using chlorine gas or other chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Chlorobisphenol A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding hydroxy derivatives.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Quinones and chlorinated phenolic compounds.
Reduction: Hydroxy derivatives of this compound.
Substitution: Various substituted bisphenol A derivatives.
Scientific Research Applications
3-Chlorobisphenol A has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds and materials.
Biology: Studied for its potential effects on endocrine function and cellular processes.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized as a plastic additive to enhance the properties of polycarbonate and epoxy resins.
Comparison with Similar Compounds
- 2-Chlorobisphenol A
- 2,6-Dichlorobisphenol A
- 2,2’-Dichlorobisphenol A
- 2,2’,6-Trichlorobisphenol A
- 2,2’,6,6’-Tetrachlorobisphenol A
Comparison: 3-Chlorobisphenol A is unique due to the specific position of the chlorine atom on the bisphenol A molecule. This positional difference can influence the compound’s reactivity, stability, and interaction with biological targets. Compared to other chlorinated bisphenol A derivatives, this compound may exhibit distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-chloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO2/c1-15(2,10-3-6-12(17)7-4-10)11-5-8-14(18)13(16)9-11/h3-9,17-18H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRAFMYRFQJARM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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